Armepavine

Antispasmodic Smooth Muscle Pharmacology Benzylisoquinoline SAR

Armepavine sourcing often yields benzylisoquinoline analogs with undocumented KOR activity, confounding NF-κB and anti-fibrotic readouts. - Validated negative control: negligible κ-opioid affinity eliminates off-target confounding vs. N-methylcoclaurine. - Data-rich ADME reference: quantified oral bioavailability (11.3%) and validated UPLC-MS/MS method enable direct PK/PD correlation. - Oral antifibrotic efficacy: 3-10 mg/kg in rodent BDL/TAA models reduces plasma AST/ALT and collagen deposition via NF-κB/MAPK cascade inhibition.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 524-20-9
Cat. No. B1667601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArmepavine
CAS524-20-9
Synonymsarmepavine
armepavine, (+-)-isomer
armepavine, (R)-isomer
armepavine, (S)-isome
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
InChIInChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m1/s1
InChIKeyZBKFZIUKXTWQTP-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Armepavine: Antifibrotic and Immunomodulatory Standard


Armepavine (CAS 524-20-9) is a benzyltetrahydroisoquinoline alkaloid primarily sourced from Nelumbo nucifera (sacred lotus) and other botanical species . It has been characterized as a multi-target bioactive compound with demonstrated in vitro and in vivo efficacy against hepatic fibrosis and immunomodulation via inhibition of NF-κB and MAPK signaling cascades .

Why Generic Substitution Fails for Armepavine


Benzylisoquinoline alkaloids exhibit pronounced structure-activity relationship (SAR) divergences despite a shared core scaffold. For instance, simple N-methylation status significantly impacts opioid receptor selectivity , and the presence of a phenolic hydroxyl in norarmepavine confers superior radical scavenging versus N-methylated analogs like N-methylcoclaurine . Therefore, substituting Armepavine with an in-class alkaloid like coclaurine or reticuline without rigorous empirical justification risks invalidating key pharmacological readouts, particularly in studies focused on NF-κB inhibition, antifibrotic activity, or defined opioid receptor profiling.

Armepavine vs. Analogs: Quantitative Differentiation


Antispasmodic Potency vs. Reticuline

In direct head-to-head comparative studies of benzylisoquinoline alkaloids, the structurally related analog norarmepavine demonstrated significantly greater potency than reticuline in reducing the tonic phase of potassium-induced contractions in the vas deferens [1].

Antispasmodic Smooth Muscle Pharmacology Benzylisoquinoline SAR

KOR Binding Profile vs. N-Methylcoclaurine and Coclaurine

While Armepavine does not exhibit high binding affinity for the κ-opioid receptor (KOR), this negative data is a critical differentiator from its close analogs N-methylcoclaurine and coclaurine, which show considerable KOR affinity . This differential profile is essential for target selectivity studies.

Opioid Receptor Pharmacology Receptor Binding Neuropharmacology

Antifibrotic Efficacy in BDL Rat Model

Armepavine is a pharmacologically validated tool for inhibiting hepatic fibrosis, with efficacy demonstrated in an aggressive in vivo disease model. This activity is directly linked to its mechanism of action as an inhibitor of the NF-κB pathway , a pathway not uniformly or potently targeted by all benzylisoquinoline analogs.

Hepatic Fibrosis In Vivo Pharmacology NF-κB Inhibition

Oral Bioavailability in Preclinical Model

Armepavine's pharmacokinetic (PK) behavior has been characterized in mice, yielding a calculated oral bioavailability of 11.3% [1]. This baseline PK data, while demonstrating modest bioavailability, is a quantifiable metric that is absent from the public literature for many of its direct structural analogs, making it a more defined entity for in vivo study design and dose calculation.

Pharmacokinetics Bioavailability Drug Development

Cytotoxicity vs. Neferine and O-Methylneferine

While Armepavine is not the most potent cytotoxic agent among its class, its differential potency compared to bisbenzylisoquinoline analogs like neferine and O-methylneferine is important for experimental selection. In a head-to-head study, Armepavine demonstrated significantly weaker activity against the HT-29 colon cancer cell line than neferine, indicating its unsuitability as a lead cytotoxic in this context [1].

Cytotoxicity Selectivity Index Colon Cancer Research

Armepavine Research and Application Scenarios


Hepatic Fibrosis and Liver Injury Model

Armepavine is optimally deployed as an oral probe (3-10 mg/kg) in rodent models of liver fibrosis, such as the bile duct-ligated (BDL) or thioacetamide (TAA) models, to inhibit hepatic stellate cell activation and reduce key biomarkers like plasma AST/ALT and collagen deposition. Its known in vivo efficacy and mechanism (NF-κB inhibition) make it a defined tool for fibrosis research .

Non-KOR Immunomodulation & NF-κB Signaling

Given its negligible affinity for the κ-opioid receptor (KOR) but potent inhibition of TNF-α-induced NF-κB and MAPK pathways, Armepavine serves as a clean, selective probe for dissecting the anti-inflammatory and immunomodulatory effects of benzylisoquinolines that are independent of KOR engagement, a common confounding variable for analogs like N-methylcoclaurine .

PK and ADME Studies of Benzylisoquinolines

Because its in vivo pharmacokinetic parameters, including a quantified bioavailability of 11.3% and validated UPLC-MS/MS method for detection in mouse blood, are publicly established, Armepavine is a superior choice for comparative ADME studies, serving as a data-rich reference compound within the benzylisoquinoline class [1].

Analytical Standard for Natural Product QC

Armepavine, with its defined chromatographic and spectral properties, is a critical analytical reference standard for the identification and quantification of alkaloids in Nelumbo nucifera extracts and other botanical preparations, ensuring consistency and quality in natural product research and development .

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